Cas no 2139-90-4 (Cysteine, S-ethyl-)

Technical Introduction: S-Ethyl Cysteine S-Ethyl cysteine is a modified amino acid derivative in which the thiol group of cysteine is substituted with an ethyl moiety. This structural modification enhances its stability compared to free cysteine, reducing susceptibility to oxidation and dimerization. The compound is utilized in biochemical research, particularly in studies involving thiol-reactive probes, enzyme inhibition, and peptide synthesis. Its ethylated side chain offers selective reactivity, making it valuable for controlled modifications in protein engineering and drug development. S-Ethyl cysteine is also employed as a precursor in organic synthesis, where its protected thiol group facilitates targeted functionalization. The derivative is typically supplied as a high-purity solid, ensuring consistency in experimental applications.
Cysteine, S-ethyl- structure
Cysteine, S-ethyl- structure
Product Name:Cysteine, S-ethyl-
CAS No:2139-90-4
MF:C5H11NO2S
MW:149.21134018898
CID:272175
PubChem ID:92185
Update Time:2025-06-07

Cysteine, S-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Cysteine, S-ethyl-
    • S-ethyl-cysteine
    • D-cysteine, N-ethyl-
    • LogP
    • N-Ethyl-D-cysteine
    • (2R)-2-amino-3-(ethylsulfanyl)propanoic acid
    • 2629-59-6
    • (R)-2-Amino-3-(ethylthio)propanoic acid
    • NS00028077
    • CHEBI:156209
    • (2R)-2-amino-3-ethylsulfanylpropanoic acid
    • B46YS921BY
    • AKOS016037521
    • NSC 49244
    • (2R)-2-amino-3-ethylsulfanyl-propanoic acid
    • UNII-B46YS921BY
    • 22196-52-7
    • (2R)-2-azanyl-3-ethylsulfanyl-propanoic acid
    • CHEMBL60475
    • ECX
    • L-Cysteine, S-ethyl-
    • S-Ethylcysteine
    • ULXKXLZEOGLCRJ-BYPYZUCNSA-N
    • S-Ethyl-L-cysteine
    • SCHEMBL340835
    • EN300-1168621
    • s-ethyl cysteine
    • Q23779747
    • E-6350
    • 3-ethylthio-L-alanine
    • 3-(Ethylthio)alanine
    • 2139-90-4
    • DTXSID9020588
    • EINECS 220-106-2
    • Inchi: 1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
    • InChI Key: ULXKXLZEOGLCRJ-BYPYZUCNSA-N
    • SMILES: S(CC)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 149.05113
  • Monoisotopic Mass: 149.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.6A^2
  • XLogP3: -2.3

Experimental Properties

  • Density: 1.206
  • Melting Point: 260°C
  • Boiling Point: 289.2°Cat760mmHg
  • Flash Point: 128.7°C
  • Refractive Index: 1.504
  • PSA: 49.33
  • LogP: 0.85170

Cysteine, S-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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